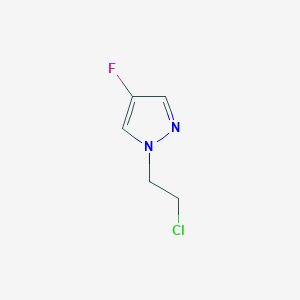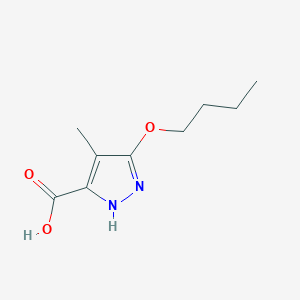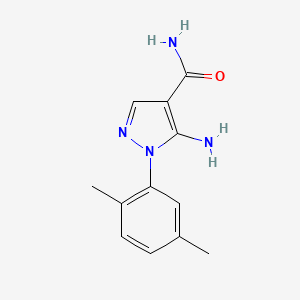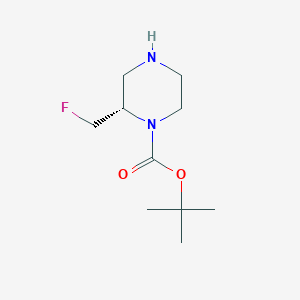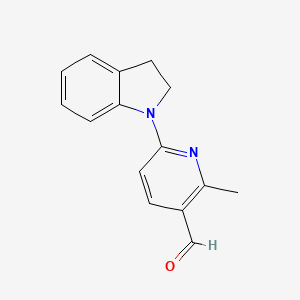
(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C13H17ClF3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a tetrahydro-2H-pyran ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-2H-pyran ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with a bromine atom instead of the tetrahydro-2H-pyran ring.
Diethyl malonate: Contains ester groups and is used in different types of chemical reactions.
Uniqueness
(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a tetrahydro-2H-pyran ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H17ClF3NO |
|---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]oxan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H |
InChI Key |
ISFLVGJNHXYCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


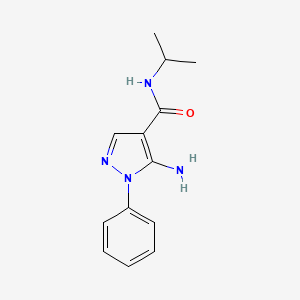
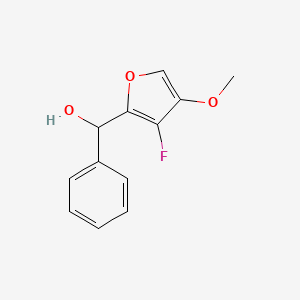
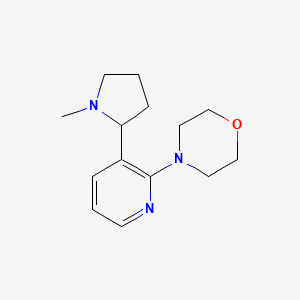

![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)
